Benzothiazolinone

Description

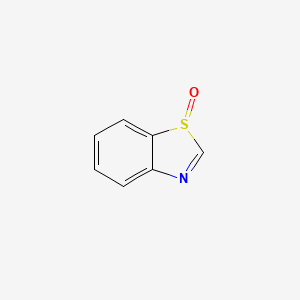

Structure

2D Structure

Properties

IUPAC Name |

1,3-benzothiazole 1-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c9-10-5-8-6-3-1-2-4-7(6)10/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQNSPXDWSNUKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CS2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzothiazolinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathways and mechanisms for the formation of the benzothiazolinone scaffold, a crucial heterocyclic motif in medicinal chemistry and materials science. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and elucidates the underlying reaction mechanisms.

Core Synthesis Pathways from 2-Aminothiophenol (B119425)

The most prevalent and versatile methods for constructing the 1,3-benzothiazol-2(3H)-one core commence with the cyclization of 2-aminothiophenol, a readily available starting material. The key transformation involves the introduction of a carbonyl group that undergoes cyclization with the amino and thiol functionalities. The primary sources for this carbonyl moiety are urea (B33335), phosgene (B1210022) or its safer equivalents, and carbon dioxide.

Reaction with Urea

A common and relatively straightforward method for the synthesis of 1,3-benzothiazol-2(3H)-one involves the reaction of 2-aminothiophenol with urea. This method is advantageous due to the low cost and low toxicity of urea. The reaction proceeds by heating the two reactants, leading to the formation of the this compound core and the evolution of ammonia (B1221849).

Experimental Protocol:

A mixture of 2-aminothiophenol and urea is heated. The reaction can be carried out without a solvent or in a high-boiling solvent. As the temperature rises, the reactants melt and react, releasing ammonia gas. Upon completion of the reaction, the mixture is cooled, and the solid product can be purified by recrystallization. For instance, reacting urea with o-aminothiophenol at elevated temperatures provides 1,3-benzothiazol-2(3H)-one.[1]

Mechanism:

The reaction is believed to proceed through the initial nucleophilic attack of the amino group of 2-aminothiophenol on one of the carbonyl carbons of urea, forming an intermediate. This is followed by an intramolecular cyclization involving the thiol group and the elimination of ammonia to yield the stable this compound ring system.

References

Physicochemical Properties of Benzothiazolinone Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of benzothiazolinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document outlines their synthesis, key physicochemical parameters, and their interactions with critical biological signaling pathways. Detailed experimental protocols and workflows are presented to support further research and development in this area.

Introduction to this compound Derivatives

This compound, a bicyclic heterocyclic compound, consists of a benzene (B151609) ring fused to a thiazolinone ring. Derivatives of this core structure have garnered considerable attention in drug discovery due to their wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The versatility of the this compound scaffold allows for a variety of substitutions, enabling the fine-tuning of its physicochemical and biological characteristics to optimize therapeutic potential.

Physicochemical Properties

The physicochemical properties of this compound derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Key parameters such as solubility, lipophilicity, melting point, and pKa influence their absorption, distribution, metabolism, and excretion (ADME), as well as their interaction with biological targets.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Aqueous Solubility (g/L) | LogP | pKa |

| 1,2-Benzisothiazol-3(2H)-one | C₇H₅NOS | 151.19 | 156.6 | 1.1 (at 20°C) | 0.76 | Not readily available |

| 6-Phenyl-2-benzothiazolamine | C₁₃H₁₀N₂S | 226.30 | >310 | Not readily available | Not readily available | Not readily available |

| N-(2-(benzo[d]thiazol-2-yl)-3-arylacryloyl)-4-methylbenzenesulfonohydrazide derivatives | Varies | Varies | 246-248.6 (for a specific derivative) | Not readily available | Varies | Not readily available |

| N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives | Varies | Varies | Not readily available | Not readily available | Varies | 5.91-8.34 (pKa1), 3.02-4.72 (pKa2)[1] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug development. The following are detailed methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: An excess amount of the solid this compound derivative is added to a known volume of purified water or a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass flask.

-

Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to permit the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved this compound derivative in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calibration: A standard calibration curve is generated using known concentrations of the compound to ensure accurate quantification.

Determination of Lipophilicity (LogP) by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable method for estimating the octanol-water partition coefficient (LogP).

Protocol:

-

Mobile Phase Preparation: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water is prepared.

-

Column: A C18 stationary phase column is used.

-

Standard Selection: A series of standard compounds with known LogP values are selected to create a calibration curve. These standards should bracket the expected LogP of the this compound derivative.

-

Chromatographic Analysis: The standard compounds and the test compound are injected into the HPLC system, and their retention times (t_R) are recorded. The dead time (t_0) is determined by injecting a non-retained compound (e.g., uracil).

-

Calculation of Capacity Factor (k'): The capacity factor for each compound is calculated using the formula: k' = (t_R - t_0) / t_0.

-

Calibration Curve: A plot of log(k') versus the known LogP values of the standard compounds is generated.

-

LogP Determination: The LogP of the this compound derivative is determined by interpolating its log(k') value onto the calibration curve.

Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for compounds containing a chromophore whose absorbance spectrum changes with pH.

Protocol:

-

Buffer Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

-

Stock Solution Preparation: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO).

-

Sample Preparation: Aliquots of the stock solution are added to each buffer solution to achieve a constant final concentration.

-

Spectrophotometric Measurement: The UV-Vis absorbance spectrum of each sample is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength where the largest difference between the ionized and unionized species is observed is plotted against pH.

-

pKa Calculation: The pKa is determined as the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms of the molecule. This can be calculated using the Henderson-Hasselbalch equation or by fitting the data to a sigmoidal curve.

Signaling Pathways and Experimental Workflows

This compound derivatives have been shown to modulate several key signaling pathways implicated in diseases such as cancer and inflammatory disorders. Understanding these interactions is crucial for elucidating their mechanism of action and for rational drug design.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[3][4] Dysregulation of this pathway is a hallmark of many cancers. Several benzothiazole (B30560) derivatives have been identified as potent inhibitors of PI3K and/or mTOR.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. BD750, a benzothiazole derivative, inhibits T cell proliferation by affecting the JAK3/STAT5 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Benzisothiazolinone in Microbial Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzisothiazolinone (BIT) is a broad-spectrum antimicrobial agent with extensive applications as a preservative in various industrial and consumer products.[1][2] Its efficacy against a wide range of bacteria, fungi, and yeasts is attributed to a multi-faceted mechanism of action primarily centered on the disruption of essential cellular processes.[1][3] This technical guide provides a detailed exploration of the molecular interactions and biochemical consequences of BIT exposure in microbial cells, supported by quantitative data and standardized experimental protocols.

Core Mechanism of Action

The biocidal activity of benzisothiazolinone is principally derived from the electrophilic nature of the sulfur atom within its isothiazolinone heterocyclic ring.[3][4] The mechanism is not one of a general cell poison; rather, it involves specific reactions with key biological molecules that lead to the cessation of microbial growth and, ultimately, cell death.[5] The process can be delineated into several key stages:

-

Cellular Uptake: BIT penetrates the microbial cell wall and membrane to access the cytoplasm.[3][6]

-

Reaction with Thiols: The primary target of BIT within the cell are thiol-containing molecules, most notably the cysteine residues in proteins and enzymes, as well as glutathione.[3][5] The active N-S bond in the isothiazolinone ring reacts with these sulfhydryl (-SH) groups.[7]

-

Disulfide Bond Formation and Ring Opening: This reaction leads to the formation of disulfide derivatives, which involves the opening of the heterocyclic ring.[5][7] This covalent modification irreversibly alters the structure and function of the targeted proteins and enzymes.[8]

-

Disruption of Critical Cellular Functions: The inactivation of essential thiol-containing enzymes disrupts numerous physiological processes, including:

-

Respiration and Energy Generation: Key metabolic pathways responsible for producing ATP are inhibited.[3][5]

-

Active Transport: The ability of the cell to transport nutrients and other essential molecules across the cell membrane is impaired.[3][5]

-

Glucose Oxidation: The metabolic breakdown of glucose is significantly inhibited.[5]

-

-

Inhibition of Growth and Cell Death: The cumulative effect of these disruptions is the rapid and irreversible inhibition of microbial growth, leading to cell death.[8]

Some evidence also suggests that BIT can interfere with DNA replication by forming hydrogen bonds with DNA bases, thereby destroying the DNA's structure and preventing replication.[7] This dual-pronged attack on both enzymatic function and genetic integrity contributes to its high efficiency as a biocide.

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the proposed mechanism of action of Benzisothiazolinone at the cellular level.

Quantitative Data: Antimicrobial Efficacy

The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism.[3] The following tables summarize the MIC values for Benzisothiazolinone against a range of common bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone (BIT) Against Common Bacteria

| Bacterial Species | Minimum Inhibitory Concentration (ppm) |

| Escherichia coli | 30 - 40 |

| Pseudomonas aeruginosa | 200 - 250 |

| Staphylococcus aureus | 30 - 40 |

| Bacillus subtilis | 40 - 100 |

| Proteus vulgaris | 90 - 125 |

| Burkholderia cepacia | 80 |

| Enterobacter cloacae | 80 |

| Streptococcus faecalis | 40 |

| Streptococcus lactis | 40 |

| Typhoid bacillus | 40 |

Note: Data compiled from multiple sources.[6][9] Some values represent a product with an active BIT concentration of 20-32%.[6][9]

Table 2: Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone (BIT) Against Common Fungi

| Fungal Species | Minimum Inhibitory Concentration (ppm) |

| Aspergillus niger | 300 |

| Penicillium funiculosum | 150 |

| Cladosporium herbarum | 100 |

| Rhizopus nigricans | 450 |

| Fusarium species | 500 |

| Saccharomyces cerevisiae (Brewer's yeast) | 200 |

| Moniliformin | 500 |

Note: Data is for a BIT product with an active ingredient concentration of 32%.[4][6]

Experimental Protocols

The determination of MIC is a fundamental technique for assessing the antimicrobial efficacy of a compound. The broth microdilution method is a standardized and widely accepted protocol.[10]

Protocol: MIC Determination by Broth Microdilution

Objective: To determine the lowest concentration of Benzisothiazolinone that inhibits the visible growth of a target microorganism.

Materials:

-

Benzisothiazolinone (BIT) stock solution

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial culture in log phase

-

Sterile saline or broth for dilution

-

0.5 McFarland standard

-

Micropipettes and sterile tips

-

Incubator

Methodology:

-

Microbial Inoculum Preparation: a. Culture the test microorganism on a suitable agar (B569324) medium. b. Create a suspension of the cultured microorganism in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[3] d. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).[3]

-

Preparation of Test Substance Dilutions: a. Prepare a stock solution of BIT in a suitable solvent (e.g., DMSO) at a concentration at least double the highest concentration to be tested.[3][11] b. Dispense a specific volume of sterile broth into all wells of a 96-well plate. c. Add a defined volume of the BIT stock solution to the first column of wells. d. Perform a two-fold serial dilution by transferring a set volume of the solution from each well to the next across the plate, discarding the excess from the last dilution column.[3] e. Ensure one column serves as a positive control (broth + inoculum, no BIT) and another as a negative/sterility control (broth only).[3]

-

Inoculation and Incubation: a. Add the prepared microbial inoculum to all wells except the sterility control wells. b. Incubate the plates at an optimal temperature for the specific microorganism (e.g., 35-37°C for most bacteria, 25-35°C for fungi) for a defined period (typically 18-24 hours for bacteria, 24-72 hours for fungi).[4]

-

Reading of Results: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of BIT in a well that shows no visible growth (i.e., the well is clear).[3] This can be confirmed by using a plate reader to measure optical density at a specific wavelength (e.g., 600 nm).

Experimental Workflow Diagram

The following diagram outlines the workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Conclusion

Benzisothiazolinone exerts its potent, broad-spectrum antimicrobial effects through a well-defined mechanism of action. By penetrating the microbial cell and reacting with essential thiol-containing proteins and enzymes, it causes irreversible damage to critical cellular functions, including respiration and active transport.[3][5] This leads to a rapid cessation of metabolic activity and growth, culminating in cell death. The quantitative efficacy, as demonstrated by MIC values, confirms its activity against a wide array of bacteria and fungi.[4][6][9] The provided experimental protocol for MIC determination offers a standardized method for researchers to evaluate the efficacy of BIT in their specific applications. A thorough understanding of this mechanism is crucial for its effective application in preservation and for the development of new antimicrobial strategies.

References

- 1. specialchem.com [specialchem.com]

- 2. Benzisothiazolinone - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]

- 7. Five Frequently Asked Questions About Benzisothiazolinone - IRO Biocide [irobiocide.com]

- 8. Main Uses of Benzisothiazolinone CAS - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]

- 9. atamankimya.com [atamankimya.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of Substituted Benzothiazolinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazolinone scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides an in-depth overview of the significant pharmacological effects of substituted this compound compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document details the quantitative data, experimental methodologies, and key signaling pathways associated with these activities to support ongoing research and drug development efforts.

Anticancer Activity

Substituted benzothiazolinones have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects across a range of cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of various this compound derivatives is commonly quantified by their half-maximal inhibitory concentration (IC₅₀) values. These values represent the concentration of the compound required to inhibit 50% of the cancer cell population's growth. A summary of reported IC₅₀ values for representative compounds is presented below.

| Compound ID/Description | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| PB11 (N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide) | U87 | Glioblastoma | < 0.05 | [1][2] |

| HeLa | Cervical Cancer | < 0.05 | [1][2] | |

| YLT322 (2-Chloro-N-(2-(2-(5-methylpyridin-2-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl) acetamide) | HepG2 | Hepatocellular Carcinoma | Not specified, but potent | [3] |

| Benzothiazole (B30560) Conjugates (A3 & A4) | HepG2 | Hepatocellular Carcinoma | 4 | [4] |

| 2-Substituted Benzothiazole Derivatives (A & B) | HepG2 | Hepatocellular Carcinoma | A: 56.98 (24h), 38.54 (48h) B: 59.17 (24h), 29.63 (48h) | [5][6] |

Signaling Pathways in Anticancer Activity

The anticancer effects of many this compound derivatives are mediated through the modulation of key signaling pathways, primarily the PI3K/Akt and NF-κB pathways.

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis.[4] Aberrant activation of this pathway is a common feature in many cancers. Certain this compound derivatives have been shown to exert their anticancer effects by inhibiting this pathway, leading to the induction of apoptosis.[1][2] For instance, the novel benzothiazole derivative PB11 has been demonstrated to down-regulate the levels of PI3K and Akt, leading to increased caspase-3 and -9 activities and subsequent apoptosis in glioblastoma (U87) and cervical cancer (HeLa) cells.[1][2]

Caption: Inhibition of the PI3K/Akt signaling pathway by substituted benzothiazolinones, leading to apoptosis.

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway plays a critical role in inflammation and cancer, regulating the expression of genes involved in cell proliferation, survival, and angiogenesis.[5] Studies have shown that certain 2-substituted benzothiazole derivatives can suppress the expression of NF-κB in hepatocellular carcinoma (HepG2) cells. This inhibition leads to a downstream reduction in the levels of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), contributing to the antiproliferative and pro-apoptotic effects of these compounds.[5][6]

Caption: Modulation of the NF-κB signaling pathway by substituted benzothiazolinones.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

-

MTT Addition: After the desired incubation period (e.g., 24 or 48 hours), add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Seed and treat cells with the this compound compounds as described for the MTT assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[7][8]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.[9]

This assay visualizes the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.

-

Cell Lysis: After treatment, harvest the cells and lyse them using a lysis buffer (e.g., containing Triton X-100 or SDS).[10]

-

DNA Extraction: Treat the lysate with RNase A and Proteinase K to remove RNA and proteins, respectively.

-

DNA Precipitation: Precipitate the DNA using ethanol (B145695) and resuspend the pellet in a suitable buffer.

-

Agarose (B213101) Gel Electrophoresis: Load the DNA samples onto a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide). Run the gel at a low voltage to resolve the DNA fragments.[11]

-

Visualization: Visualize the DNA fragments under UV light. A ladder-like pattern of DNA fragments in multiples of 180-200 base pairs is indicative of apoptosis.[11]

Caption: Workflow for apoptosis detection assays.

This technique is used to detect and quantify specific proteins to understand the mechanism of action of the compounds.

-

Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[13]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.[14]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).[12]

Anti-Inflammatory Activity

Several substituted this compound derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways.

Quantitative Data: In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition is a key quantitative measure.

| Compound ID/Description | Animal Model | Dose | % Edema Inhibition | Reference(s) |

| BMP326 (1-(1,3-benzothiazol-2-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol) | Murine Macrophages (RAW264.7) | Not specified (in vitro) | Significant reduction in pro-inflammatory mediators | [15] |

Note: While the provided search results mention anti-inflammatory activity, specific in vivo quantitative data for benzothiazolinones was limited in the initial searches. The data for BMP326 is from an in vitro study but demonstrates a relevant anti-inflammatory mechanism.

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test this compound compound, a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

-

Induction of Edema: After a specific period (e.g., 1 hour) following compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Antimicrobial Activity

Substituted benzothiazolinones have shown a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference(s) |

| Various Benzothiazole Derivatives | Staphylococcus aureus | 25 - >200 | Not specified in snippets |

| Bacillus subtilis | 25 - >200 | Not specified in snippets | |

| Escherichia coli | 25 - 100 | Not specified in snippets | |

| Candida albicans | 25 - 200 | Not specified in snippets | |

| Aspergillus niger | 50 - 200 | Not specified in snippets |

Note: Specific MIC values for a range of substituted benzothiazolinones were mentioned as being tested, but the precise values for individual compounds were not detailed in the provided search snippets. The ranges indicate the general potency observed.

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium, adjusted to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of the this compound compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Neuroprotective Activity

Emerging evidence suggests that some this compound derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. While this is a developing area of research, initial studies have shown promising results.

Note: Detailed quantitative data and specific experimental protocols for the neuroprotective activity of substituted benzothiazolinones were not extensively available in the initial search results. Further research is needed to fully elucidate their potential in this area.

Conclusion

Substituted benzothiazolinones represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections warrants further investigation and development. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate future research in this exciting field, ultimately aiming to translate these findings into novel therapeutic agents.

References

- 1. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. bosterbio.com [bosterbio.com]

- 10. scribd.com [scribd.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. benchchem.com [benchchem.com]

- 13. bosterbio.com [bosterbio.com]

- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 15. researchgate.net [researchgate.net]

Review of benzothiazolinone and its analogues in medicinal chemistry

An In-Depth Technical Guide to the Medicinal Chemistry of Benzothiazolinone and Its Analogues

The benzothiazole (B30560) scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in medicinal chemistry. Its derivatives, including benzothiazolinones, exhibit a wide array of pharmacological activities, making them a focal point for drug discovery and development. These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents, among other therapeutic applications. This guide provides a comprehensive review of the synthesis, biological activities, structure-activity relationships (SAR), and experimental protocols related to this compound and its analogues.

I. Synthesis of this compound Analogues

The synthesis of benzothiazole and its derivatives can be achieved through various methodologies. Established methods often involve the condensation of 2-aminothiophenols with reagents like carboxylic acids, acyl chlorides, aldehydes, or nitriles. However, these methods can be limited by the stability and availability of substituted 2-aminothiophenols.

A common and versatile approach for synthesizing N-substituted benzo[d]thiazol-2(3H)-one analogues involves a multi-step process. This typically starts with a commercially available this compound core, which is then subjected to alkylation and subsequent reactions to introduce desired functional groups.

A general synthetic workflow is outlined below:

-

Alkylation of the this compound Core: Commercially available benzo[d]thiazol-2(3H)-one is treated with a dibromoalkane under basic conditions to introduce an alkyl linker at the nitrogen atom.

-

Friedel-Crafts Acylation/Alkylation (Optional): To modify the benzene ring portion of the scaffold, a Friedel-Crafts acylation can be performed, followed by reduction to yield a regiospecific 6-alkyl derivative.

-

Nucleophilic Substitution: The bromoalkylated intermediate is then reacted with various aminocycloalkanes or other nucleophiles to yield the final target compounds.

Caption: General synthetic workflow for N-substituted benzo[d]thiazol-2(3H)-one analogues.

II. Biological Activities and Therapeutic Potential

This compound analogues are of significant interest due to their diverse pharmacological profiles. The benzothiazole nucleus is a versatile scaffold that can interact with a wide range of biological targets.

-

Antimicrobial and Antifungal Activity: Many benzothiazole derivatives have demonstrated potent activity against a spectrum of bacteria and fungi. Some compounds have shown significant inhibition zones against Gram-positive bacteria like Staphylococcus aureus and fungi such as Aspergillus niger and Candida albicans. The mechanism for some derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase.

-

Anticancer Activity: Benzothiazole derivatives have been extensively investigated as anticancer agents. They can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and pancreatic cancer. Some analogues function as inhibitors of crucial proteins in cancer progression, such as Heat shock protein 90 (Hsp90) and carbonic anhydrases.

-

Sigma (σ) Receptor Modulation: A notable class of benzo[d]thiazol-2(3H)-one derivatives has been identified as high-affinity ligands for sigma receptors (σ-1 and σ-2). These receptors are implicated in numerous central nervous system disorders. Ligands with high affinity and selectivity for the σ-1 receptor are being explored for their potential in treating depression, Alzheimer's disease, and pain. Conversely, σ-2 receptors are overexpressed in many tumor cells, making their ligands promising candidates for cancer diagnostics and therapeutics.

-

Enzyme Inhibition: Beyond Hsp90, benzothiazole-based compounds have been developed as inhibitors for other key enzymes. For example, specific analogues have been identified as potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades the endocannabinoid anandamide (B1667382). Inhibiting FAAH elevates anandamide levels, which can produce analgesic effects, making these compounds attractive for pain management.

-

Other Activities: The therapeutic potential of this class of compounds extends further, with reports of anti-inflammatory, antioxidant, anticonvulsant, antidiabetic, and antitubercular activities.

III. Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the core scaffold. SAR studies have provided crucial insights for designing more potent and selective compounds.

-

Substitutions at the N-3 Position: The substituent on the nitrogen atom of the thiazolinone ring is critical for activity. For sigma receptor ligands, an alkyl linker of optimal length (e.g., n=2 to 5 carbons) connecting to a cyclic amine (like azepane or pyrrolidine) is crucial for high affinity. The size of the alkylamine ring has been shown to be important for receptor affinity.

-

Substitutions on the Benzene Ring (C-6 Position): Modification of the benzene part of the molecule, particularly at the C-6 position, significantly influences activity and selectivity. For instance, introducing a propionyl group at C-6 can dramatically alter the selectivity between σ-1 and σ-2 receptors.

-

Substitutions at the C-2 Position: The C-2 position is another key site for modification. The presence of groups like thiol, amino, or substituted phenyl moieties can enhance various biological activities, including antimicrobial and anticancer effects.

Caption: Key positions for substitution on the this compound core and their impact on activity.

IV. Quantitative Data on Biological Activity

The potency of this compound analogues is quantified using various metrics such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). This data is essential for comparing the efficacy of different compounds and for guiding lead optimization.

| Compound | Target | Biological Activity | Value | Reference |

| 1 | σ-1 Receptor | Binding Affinity (Ki) | 0.56 nM | |

| 8a | σ-1 Receptor | Binding Affinity (Ki) | 4.5 nM | |

| 4g | hERG K+ Channel | Inhibition (IC50) | 4.79 µM | |

| Carbohydrazide Derivative | PC-3 (Prostate Cancer) | Cytotoxicity (IC50) | 19.9 ± 1.17 µg/mL | |

| Carbohydrazide Derivative | LNCaP (Prostate Cancer) | Cytotoxicity (IC50) | 11.2 ± 0.79 µg/mL |

V. Key Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reliable evaluation of newly synthesized compounds.

This protocol is adapted from the synthesis of sigma receptor ligands.

-

Alkylation: Commercially available benzo[d]thiazol-2(3H)-one is dissolved in a suitable solvent like DMF. A dibromoalkane (e.g., 1,5-dibromopentane) and a base (e.g., anhydrous K2CO3) are added. The mixture is stirred at room temperature or heated to ensure the completion of the reaction, which is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified using column chromatography to yield the N-(bromoalkyl)-benzo[d]thiazol-2(3H)-one intermediate.

-

Final Amination: The purified intermediate is dissolved in a solvent, and the desired aminocycloalkane (e.g., azepane) is added, along with a base. The reaction is stirred until completion (monitored by TLC).

-

Final Purification: The reaction mixture is worked up (e.g., by extraction) and the final product is purified by column chromatography or recrystallization to yield the pure target analogue.

This protocol is used to determine the binding affinity of compounds for σ-1 and σ-2 receptors.

-

Membrane Preparation: Rat liver membranes are prepared and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl).

-

Assay Setup: The assay is performed in a 96-well format. Each well contains the membrane homogenate, a radioligand, and the test compound at various concentrations.

-

σ-1 Receptors: Labeled with 5nM --INVALID-LINK---pentazocine.

-

σ-2 Receptors: Labeled with 5 nM [3H]DTG in the presence of 300 nM (+)-pentazocine to block the σ-1 sites.

-

-

Nonspecific Binding: Determined in the presence of a high concentration (e.g., 10 µM) of a known non-selective ligand like haloperidol.

-

Incubation: The plates are incubated for a specific time (e.g., 120 minutes at 37°C) to allow binding to reach equilibrium.

-

Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The Ki values for the test compounds are calculated from the IC50 values (concentration of compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

This is a standard method for screening the antimicrobial activity of new compounds.

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: The surface of an agar (B569324) plate (e.g., Mueller-Hinton Agar) is evenly inoculated with the microbial suspension using a sterile cotton swab.

-

Disc Application: Sterile paper discs (6 mm diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). A control disc with only the solvent is also prepared.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours.

-

Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Caption: Mechanism of action for benzothiazole-based FAAH inhibitors in pain modulation.

VI. Conclusion

This compound and its analogues represent a highly valuable and versatile class of heterocyclic compounds in medicinal chemistry. Their broad spectrum of biological activities, coupled with a well-defined synthetic framework, makes them promising candidates for the development of new therapeutic agents. The structure-activity relationships explored to date provide a solid foundation for the rational design of next-generation drugs with enhanced potency and selectivity. Continued research in this area, focusing on novel synthetic methodologies, exploration of new biological targets, and in-depth mechanistic studies, will undoubtedly lead to the discovery of clinically useful drugs for a variety of diseases.

The Dawn of a Biocidal Powerhouse: An In-depth Technical Guide to the Early Discovery and Development of Benzothiazolinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzisothiazolinone (BIT) and its derivatives represent a cornerstone in the field of industrial biocides, prized for their broad-spectrum antimicrobial activity and stability in a variety of formulations. This technical guide delves into the early discovery and development of this important class of compounds, providing a comprehensive overview of their synthesis, mechanism of action, and the experimental methodologies used to establish their efficacy. The information presented herein is intended to serve as a valuable resource for professionals engaged in the research and development of novel antimicrobial agents.

Early Synthesis and Chemical Properties

The first synthesis of 1,2-benzisothiazol-3(2H)-one (BIT) was reported in the early 20th century, with significant advancements in synthetic routes occurring throughout the mid to late 1900s. These early methods laid the groundwork for the large-scale industrial production of BIT and its derivatives. The primary synthetic strategies have traditionally centered on the manipulation of 2,2'-dithiodibenzoic acid and related structures.

Physicochemical Properties of 1,2-Benzisothiazol-3(2H)-one

A thorough understanding of the physicochemical properties of BIT is crucial for its effective application and formulation.

| Property | Value | Reference |

| Molecular Formula | C7H5NOS | [1] |

| Molar Mass | 151.19 g/mol | [1] |

| Appearance | Off-white to yellowish solid | [1][2] |

| Melting Point | 154-158 °C | [1][2] |

| Boiling Point | 327.6 °C | [1] |

| Solubility in Water | 1.1 g/L at 20 °C | [1] |

| log Kow (Octanol-Water Partition Coefficient) | 0.76 at 30 °C and pH 7 | [1] |

| Vapor Pressure | 2.78 x 10-6 mm Hg at 25 °C | [1] |

Key Synthetic Routes

Several methods for the synthesis of 1,2-benzisothiazol-3(2H)-one have been developed. Below are detailed protocols for some of the seminal synthetic routes.

This classic method involves the chlorination of 2,2'-dithio-bis-benzoyl chloride followed by amidation and cyclization.

Experimental Protocol:

-

Suspend 2,2'-dithio-bis-benzoyl chloride (3.37 moles) in methylene (B1212753) chloride (8.46 L).

-

Bubble chlorine gas (3.37 moles) through the stirred suspension.

-

Add the resulting solution to concentrated ammonium (B1175870) hydroxide (B78521) (2.89 L) with vigorous stirring.

-

Continue stirring for one hour after the addition is complete.

-

Filter the mixture to yield a damp solid.

-

Suspend the solid in approximately 7 L of water and acidify by adding concentrated hydrochloric acid with vigorous stirring.

-

Isolate the solid product by filtration and wash it with about 3 L of water.

-

Dry the product in vacuo at 30°C to yield 1,2-benzisothiazol-3(2H)-one.

This route offers an alternative starting material and proceeds through an o-mercaptobenzonitrile intermediate.

Experimental Protocol:

-

React o-chlorobenzonitrile with anhydrous sodium hydrosulfide.

-

Acidify the reaction mixture to obtain o-mercaptobenzonitrile.

-

React the o-mercaptobenzonitrile with water and chlorine gas.

-

Heat the mixture and then allow it to crystallize to obtain a crude product of 1,2-benzisothiazolin-3-one.

-

Dissolve the crude product in an alkali solution, decolorize, and then acidify to obtain the purified 1,2-benzisothiazolin-3-one.[3]

This method utilizes a mixture of starting materials and an oxidative cyclization step.

Experimental Protocol:

-

In a 250 mL reactor, combine a mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide (15.28 g, molar ratio 3:1), Mn(OH)3 (0.42 g), triethanolamine (B1662121) (0.60 g), and ethanol (B145695) (160 mL).

-

Heat the mixture to 120°C with stirring.

-

Introduce oxygen to maintain the reactor pressure at 0.2 MPa.

-

After 10 hours, stop the reaction and remove the ethanol by rotary evaporation.

-

Add 100 mL of water and stir for 20 minutes.

-

Filter the mixture and dry the filter cake to obtain 1,2-benzisothiazol-3(2H)-one as a white solid.[4]

Mechanism of Action

The biocidal activity of benzothiazolinones is attributed to their ability to disrupt essential cellular processes in microorganisms. This is a rapid, two-step process.[5][6][7][8]

-

Rapid Inhibition of Growth and Metabolism: Within minutes of contact, isothiazolinones inhibit microbial growth, respiration (oxygen consumption), and energy generation (ATP synthesis).[5][7][8][9] This is achieved through the disruption of metabolic pathways involving dehydrogenase enzymes.[5][7][8][9]

-

Irreversible Cell Damage: Following the initial metabolic inhibition, irreversible cell damage occurs over a period of hours.[5][7][8][9] This is primarily caused by the destruction of protein thiols and the production of free radicals, leading to cell death.[5][7][8][9]

The electrophilic nature of the isothiazolinone ring, particularly the sulfur atom, makes it highly reactive towards nucleophiles like the thiol groups of cysteine residues in proteins.

Efficacy and Toxicity

The effectiveness of benzothiazolinone as a biocide is demonstrated by its low minimum inhibitory concentrations (MICs) against a wide range of microorganisms.

Antimicrobial Efficacy

The following table summarizes the MIC values of a commercial formulation of 1,2-benzisothiazolin-3-one (PROXEL GXL) against various bacteria, fungi, and yeasts.

| Microorganism | MIC (ppm) |

| Bacteria | |

| Bacillus subtilis | 40 |

| Burkholderia cepacia | 80 |

| Enterobacter cloacae | 80 |

| Escherichia coli | 40 |

| Proteus vulgaris | 125 |

| Pseudomonas aeruginosa | 250 |

| Pseudomonas putida | 250 |

| Staphylococcus aureus | 40 |

| Streptococcus faecalis | 40 |

| Streptococcus lactis | 15 |

| Fungi | |

| Alternaria alternata | 700 |

| Aspergillus niger | 350 |

| Aureobasidium pullulans | 350 |

| Chaetomium globosum | 400 |

| Cladosporium cladosporoides | 400 |

| Penicillium notatum | 125 |

| Yeasts | |

| Candida albicans | 200 |

| Rhodotorula rubra | 400 |

| Saccharomyces cerevisiae | 250 |

Data sourced from a commercial product datasheet for PROXEL GXL, a 20% w/w solution of 1,2-benzisothiazolin-3-one.[10]

Acute Toxicity

Understanding the toxicological profile of a biocide is paramount for its safe handling and application.

| Test Type | Route of Exposure | Species | LD50 Value | Reference |

| Acute Toxicity | Oral | Rat | 1020 mg/kg | [11] |

| Acute Toxicity | Oral | Mouse | 1150 mg/kg | [11] |

| Acute Toxicity | Dermal | Rat | >2000 mg/kg bw |

Experimental Protocols for Efficacy Testing

Standardized methods are essential for the reliable evaluation of a biocide's antimicrobial efficacy. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in this process.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test biocide (e.g., 1,2-benzisothiazolin-3-one)

-

Sterile 96-well microtiter plates

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Microorganism to be tested, grown to a specific optical density

-

Sterile diluent (e.g., saline or broth)

-

Micropipettes and sterile tips

-

Incubator

-

Microplate reader (optional, for quantitative assessment of growth)

Procedure:

-

Preparation of Biocide Dilutions: Prepare a series of dilutions of the test biocide in the growth medium. This is typically done as a two-fold serial dilution directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add a defined volume of the microbial inoculum to each well of the microtiter plate containing the biocide dilutions. The final volume in each well should be consistent (e.g., 200 µL).

-

Controls: Include positive and negative controls. The positive control consists of the growth medium inoculated with the microorganism but without the biocide. The negative control contains only the sterile growth medium.

-

Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for a specified period (typically 18-24 hours).

-

Reading the Results: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the biocide at which no visible growth is observed. Alternatively, a microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to quantify growth.

Conclusion

The early research and development of this compound biocides established a class of highly effective and versatile antimicrobial agents. The synthetic pathways developed decades ago continue to be relevant, and the fundamental understanding of their mechanism of action provides a basis for the development of new and improved biocidal formulations. The standardized experimental protocols for efficacy testing remain crucial for ensuring the quality and performance of these products in a wide array of industrial and consumer applications. This guide serves as a foundational resource for scientists and researchers, offering a glimpse into the pioneering work that has made this compound a vital tool in microbial control.

References

- 1. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Benzisothiazol-3(2H)-one | 2634-33-5 [chemicalbook.com]

- 3. CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]

- 4. 1,2-Benzisothiazol-3(2H)-one synthesis - chemicalbook [chemicalbook.com]

- 5. [PDF] The Mechanism of Action of Isothiazolone Biocides | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The mechanism of action of isothiazolone biocides (Journal Article) | ETDEWEB [osti.gov]

- 9. onepetro.org [onepetro.org]

- 10. atamankimya.com [atamankimya.com]

- 11. RTECS NUMBER-DE4620000-Chemical Toxicity Database [drugfuture.com]

The Multifaceted World of Benzothiazolinones: A Technical Guide to Structural Analogues and Their Properties

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on benzothiazolinone structural analogues. This in-depth whitepaper delves into the synthesis, properties, and therapeutic potential of this versatile class of heterocyclic compounds, presenting a wealth of quantitative data, detailed experimental protocols, and insightful visualizations of their mechanisms of action.

Benzothiazole (B30560) and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] These compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among other therapeutic applications.[2][4][5] This guide offers a consolidated resource for understanding the structure-activity relationships (SAR) that govern their efficacy and for designing novel analogues with enhanced properties.

Physicochemical Properties and Synthesis

Benzisothiazolinone (BIT) and its N-substituted derivatives are generally insoluble in water, though BIT can form water-soluble salts with inorganic bases.[6] The thermal stability of N-substituted benzisothiazolinone compounds tends to increase with the number of carbon atoms in the N-substituent, with BIT itself being stable up to approximately 200°C.[6]

The synthesis of benzothiazole derivatives can be achieved through various methods. A common approach involves the condensation of 2-aminobenzenethiol with carbonyl or cyano group-containing substances.[7] Other strategies include the reaction of ortho-halogenated aniline (B41778) with various reagents or the intramolecular cyclization of ortho-halogenated analogues.[7] Friedel-Crafts acylation of benzo[d]thiazol-2(3H)-one followed by reduction and subsequent reactions is another route to produce 3,6-disubstituted analogues.[8]

Therapeutic Properties and Structure-Activity Relationships

The biological activity of this compound analogues is highly dependent on their structural features. Modifications to the benzothiazole core, including substitutions at various positions, can significantly impact their potency and selectivity for different biological targets.

Anticancer Activity

Benzothiazole derivatives have shown considerable promise as anticancer agents, exhibiting activity against a wide range of cancer cell lines, including breast, colon, and liver cancer.[1][9][10] Their mechanisms of action are diverse and include the inhibition of key enzymes and signaling pathways involved in tumor growth and proliferation, such as STAT3 and Hsp90.[11][12][13] For instance, a series of benzothiazole derivatives demonstrated potent inhibitory activity against the IL-6/STAT3 signaling pathway, with compound B19 showing an IC50 value as low as 0.067 μM in a luciferase reporter assay.[12]

// Nodes IL6 [label="IL-6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IL6R [label="IL-6R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; pSTAT3 [label="pSTAT3", fillcolor="#FBBC05", fontcolor="#202124"]; Dimer [label="STAT3 Dimer", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Transcription\n(Proliferation, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"]; B19 [label="Benzothiazole\nAnalogue (B19)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges IL6 -> IL6R [label="Binds"]; IL6R -> JAK [label="Activates"]; JAK -> STAT3 [label="Phosphorylates"]; STAT3 -> pSTAT3; pSTAT3 -> Dimer [label="Dimerizes"]; Dimer -> Nucleus [label="Translocates to"]; Nucleus -> Gene [label="Initiates"]; B19 -> STAT3 [label="Inhibits\n(SH2 domain)", style=dashed, color="#EA4335"];

// Invisible edges for layout {rank=same; IL6; B19} }

In Vitro Enzyme Inhibition Assay (Cholinesterases)

-

Enzyme and Substrate Preparation: Solutions of AChE or BChE, the substrate (acetylthiocholine iodide or butyrylthiocholine (B1199683) iodide), and Ellman's reagent (DTNB) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

-

Incubation: The enzyme solution is pre-incubated with various concentrations of the test compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 412 nm) over time using a microplate reader. The rate of reaction is determined from the change in absorbance.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 2: Antimicrobial Activity (MIC, μg/mL) of Selected Benzothiazole Analogues [16]

| Compound | S. aureus | E. faecalis | S. typhi | E. coli | K. pneumoniae | P. aeruginosa | C. albicans |

|---|---|---|---|---|---|---|---|

| 3e | 3.12 | 3.12 | 3.12 | 3.12 | 3.12 | 3.12 | >100 |

| 3n | 50 | 100 | 100 | 100 | 50 | 100 | 1.56 |

| Ciprofloxacin | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 | - |

Future Directions

The continued exploration of this compound structural analogues holds great promise for the development of novel therapeutics. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, further elucidating their mechanisms of action through advanced molecular modeling and biological studies, and exploring their potential in combination therapies. The versatility of the benzothiazole scaffold ensures that it will remain a significant area of interest for medicinal chemists and drug discovery professionals for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]

- 7. mdpi.com [mdpi.com]

- 8. Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Profile of Benzothiazolinone and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isothiazolinones are a class of heterocyclic organic compounds widely utilized as biocides in a vast array of industrial and consumer products. Their efficacy against a broad spectrum of microorganisms, including bacteria, fungi, and algae, makes them invaluable as preservatives in water-based solutions such as emulsion paints, adhesives, cleaning agents, and personal care products.[1][2] This guide provides a comprehensive toxicological overview of 1,2-benzisothiazolin-3-one (Benzisothiazolinone, BIT) and two structurally related, commonly used isothiazolinones: Methylisothiazolinone (MIT) and Octylisothiazolinone (OIT).[3]

A thorough understanding of the toxicological profiles of these compounds is critical for performing accurate risk assessments, ensuring occupational safety, and developing safe consumer products.[4][5] The primary toxicological concerns associated with this class of compounds are skin sensitization, irritation, and corrosion, with varying degrees of acute toxicity depending on the specific compound and route of exposure.[2][6]

Mechanism of Action

Antimicrobial Action

The biocidal activity of isothiazolinones stems from their ability to disrupt essential microbial metabolic pathways. These compounds can diffuse across the cell membrane and interact with intracellular components. The proposed mechanism involves the reaction with thiol-containing enzymes and proteins, such as those involved in respiration and energy generation.[7] This interaction, leading to the formation of disulfide derivatives, impairs key cellular functions and inhibits microbial growth.[7]

Skin Sensitization

Skin sensitization is a key adverse health effect for isothiazolinones.[2][6] It is an immunological response (Type IV hypersensitivity) that occurs in two phases: induction and elicitation.

-

Induction Phase: Upon initial skin contact, the low molecular weight isothiazolinone molecule penetrates the epidermis and acts as a hapten. It covalently binds to endogenous skin proteins to form a hapten-protein conjugate.[8]

-

Antigen Presentation: This newly formed complex is recognized as foreign by epidermal Langerhans cells (a type of dendritic cell).[8]

-

T-Cell Proliferation: The activated Langerhans cells migrate from the epidermis to the local draining lymph nodes. Here, they present the antigen to naive T-lymphocytes, triggering their proliferation and differentiation into allergen-specific memory T-cells.[8]

-

Elicitation Phase: Upon subsequent exposure to the same isothiazolinone, even at much lower concentrations, the sensitized individual's memory T-cells are rapidly reactivated. This leads to a more pronounced inflammatory response, which manifests clinically as allergic contact dermatitis.[8]

Toxicological Endpoints

The following tables summarize quantitative data for key toxicological endpoints for Benzisothiazolinone (BIT), Methylisothiazolinone (MIT), and Octylisothiazolinone (OIT).

Acute Toxicity

Isothiazolinones exhibit a range of acute toxicity depending on the compound and route of administration.

| Compound | Test | Species | Route | LD50 / LC50 | Classification | Reference(s) |

| BIT | LD50 | Rat | Oral | 670 - 2100 mg/kg bw | Category 4 (Harmful) | [5][6] |

| LD50 | Rat | Dermal | >2000 mg/kg bw | Low Toxicity | [6] | |

| MIT | LD50 | Rat | Oral | 105.7 mg/kg bw (female) | Category 3 (Toxic) | [9] |

| LD50 | Rat | Dermal | 242 mg/kg bw | Category 3 (Toxic) | [9] | |

| LC50 | Rat | Inhalation | - | Highly Toxic | [1] | |

| OIT | LD50 | Rat | Oral | ~320 mg/kg bw | Category 3 (Toxic) | [10] |

| LD50 | Rat | Dermal | 311 mg/kg bw | Category 3 (Toxic) | [10] | |

| LC50 | Rat | Inhalation | 0.27 - 0.58 mg/L (4h) | Category 2 (Fatal) | [10] |

Skin and Eye Irritation / Corrosion

These compounds are known irritants, with some classified as corrosive.

| Compound | Skin Effect | Eye Effect | Reference(s) |

| BIT | Category 2 (Irritant) | Category 1 (Serious Damage) | [6] |

| MIT | Corrosive | Corrosive | [1][9] |

| OIT | Moderate to Severe Irritation | Moderate to Severe Irritation | [11] |

Skin Sensitization

Skin sensitization is a critical health effect for all three compounds. The Local Lymph Node Assay (LLNA) is a standard method for assessing sensitizing potential, with the EC3 value (Effective Concentration to produce a 3-fold increase in lymphocyte proliferation) indicating potency. A lower EC3 value signifies higher potency.

| Compound | Classification | Potency | LLNA EC3 Value | Reference(s) |

| BIT | Category 1 (Sensitizer) | Moderate | > 2% | [6][8] |

| MIT | Category 1 (Sensitizer) | Potent | 1.9% | [12] |

| OIT | Category 1 (Sensitizer) | Potent | - | [11][13] |

Repeated Dose Toxicity

| Compound | Study Duration | Species | Route | NOAEL (No Observed Adverse Effect Level) | Key Effect | Reference(s) |

| BIT | 90-day | Rat | Oral | 8.42 mg/kg bw/day | Local irritation of the non-glandular stomach | [5][12] |

| BIT | 28-day | Rat | Oral | 12.63 mg/kg bw/day | Local irritation of the non-glandular stomach | [5][12] |

Genotoxicity and Carcinogenicity

-

Benzisothiazolinone (BIT): Based on available in vitro and in vivo studies, BIT is not considered to be genotoxic.[6] No animal carcinogenicity data are available.[6]

-

Methylisothiazolinone (MIT): Limited data available in the provided search results.

-

Octylisothiazolinone (OIT): An EPA review found no evidence that OIT is mutagenic.[13] Carcinogenicity data were not available.[11]

Reproductive and Developmental Toxicity

-

Benzisothiazolinone (BIT): No fertility or developmental effects have been observed in the absence of parental toxicity.[6]

-

Octylisothiazolinone (OIT): In animal studies, increased abortion was observed at doses that were toxic to the mother, but no birth defects were seen in offspring.[11] An EPA review found no evidence of developmental effects.[13]

Toxicokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is crucial for understanding its systemic toxicity.

-

Absorption: BIT is absorbed through both the gastrointestinal tract and the skin.[6] Dermal absorption can be significant and is influenced by the cosmetic vehicle, with lotions and essences potentially increasing permeation compared to creams.[4][14] Continuous skin absorption can lead to higher bioavailability compared to oral exposure due to the avoidance of first-pass metabolism.[5]

-

Distribution: Following exposure, BIT can be distributed to various tissues.[5] In inhalation studies, BIT concentrations were higher in the lungs than in plasma.[5]

-

Metabolism: Orally administered BIT undergoes extensive first-pass metabolism, which reduces systemic exposure.[5]

-

Excretion: BIT is extensively metabolized and its metabolites are primarily excreted in the urine.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological data.

Skin Sensitization: Murine Local Lymph Node Assay (LLNA)

The LLNA is the standard in vivo method for identifying potential skin sensitizers and measuring their potency. The protocol is based on the OECD Test Guideline 429.

Objective: To measure lymphocyte proliferation in the draining auricular lymph nodes of mice following topical application of the test substance.

Methodology:

-

Animal Model: Typically, CBA/J strain mice are used.

-

Groups: Animals are divided into at least 3 test groups (receiving different concentrations of the test substance), a vehicle control group, and often a positive control group.

-

Vehicle Selection: The test substance is dissolved in a suitable vehicle that does not cause significant irritation, such as a 4:1 mixture of acetone (B3395972) and olive oil.[8]

-

Application: On days 1, 2, and 3, a fixed volume (e.g., 25 µL) of the appropriate dilution or control is applied to the dorsal surface of each ear.[8]

-

Rest Period: No treatment is administered on days 4 and 5.[8]

-

Proliferation Measurement: On day 6, a solution of radiolabeled thymidine (B127349) (e.g., ³H-methyl thymidine) is injected intravenously. Proliferating lymphocytes incorporate the radiolabel into their DNA.[8]

-

Node Excision: Five hours after the thymidine injection, the animals are euthanized, and the draining auricular lymph nodes are excised.[8]

-

Sample Processing: A single-cell suspension of lymph node cells is prepared. The incorporation of the radiolabel is measured using a beta-scintillation counter and expressed as disintegrations per minute (DPM).[8]

-

Data Analysis: A Stimulation Index (SI) is calculated for each group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group. A substance is classified as a sensitizer (B1316253) if the SI is ≥ 3 for at least one concentration. The EC3 value is calculated from the dose-response curve.[8]

In Vitro Dermal Permeation Study

This assay assesses the rate and extent to which a chemical is absorbed through the skin, often using a Franz diffusion cell apparatus.

Objective: To quantify the percutaneous absorption of a test substance.

Methodology:

-

Skin Preparation: Excised skin from a relevant animal model (e.g., minipig) is used. The skin is dermatomed to a uniform thickness and mounted between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor chamber.[4][15]

-

Receptor Fluid: The receptor chamber is filled with a buffered solution (e.g., phosphate-buffered saline) maintained at a constant temperature (e.g., 32°C) and continuously stirred.

-

Pre-treatment (Optional): To assess the impact of formulations, a cosmetic product (e.g., lotion, cream) may be applied to the skin surface for a set period (e.g., 30 minutes) before the test substance is applied.[4]

-

Substance Application: A known quantity of the test substance (either as a finite or infinite dose) is applied to the skin surface in the donor chamber.[4][15]

-

Sample Collection: At predetermined time intervals over a period (e.g., 24 hours), aliquots of the receptor fluid are collected and replaced with fresh fluid.

-

Terminal Sample Collection: At the end of the experiment, any unabsorbed substance is removed from the skin surface with cotton swabs. The stratum corneum is removed by sequential tape stripping. The remaining epidermis and dermis are collected.[4]

-

Analysis: The concentration of the test substance in the receptor fluid aliquots, surface swabs, tape strips, and remaining skin is quantified using a sensitive analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4]

-

Data Analysis: The cumulative amount of substance permeated into the receptor fluid over time is plotted to determine the permeation profile and calculate the permeability coefficient (Kp).[4][15]

Conclusion

Benzisothiazolinone and its related compounds, MIT and OIT, are effective broad-spectrum biocides. However, their toxicological profiles necessitate careful risk assessment. The primary and most consistent toxicological concern across these compounds is their potential to act as skin sensitizers, capable of inducing allergic contact dermatitis.[6][11][16] Additionally, they present hazards related to skin and eye irritation or corrosion, and varying degrees of acute toxicity via oral, dermal, and inhalation routes. The data indicate that BIT is generally less acutely toxic than MIT and OIT. Genotoxicity does not appear to be a concern for BIT. Understanding the toxicokinetics, particularly how different formulations affect dermal absorption, is crucial for establishing safe concentration levels in consumer and industrial products. The use of validated experimental protocols, such as the LLNA and in vitro permeation studies, is fundamental to characterizing these risks and ensuring human safety.

References

- 1. Methylisothiazolinone - Wikipedia [en.wikipedia.org]

- 2. Benzisothiazolinone - Wikipedia [en.wikipedia.org]

- 3. annmariegianni.com [annmariegianni.com]

- 4. Effect of Cosmetics Use on the In Vitro Skin Absorption of a Biocide, 1,2-Benzisothiazolin-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. cir-safety.org [cir-safety.org]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. OCTYLISOTHIAZOLINONE (OIT) - Ataman Kimya [atamanchemicals.com]

- 12. ec.europa.eu [ec.europa.eu]

- 13. ewg.org [ewg.org]

- 14. [PDF] Effect of Cosmetics Use on the In Vitro Skin Absorption of a Biocide, 1,2-Benzisothiazolin-3-one | Semantic Scholar [semanticscholar.org]